2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl group. The 3-position is occupied by a 2-methylpropyl (isobutyl) group, while the 7-position contains an N-(3-methylbutyl) carboxamide moiety.
Key structural features:
- Quinazolin-4-one core: Known for hydrogen-bonding interactions with biological targets.
- 4-Methoxyphenyl sulfanyl group: Enhances lipophilicity and may influence binding affinity.
- Branched alkyl chains (3-methylbutyl and 2-methylpropyl): Likely improve metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-17(2)12-13-28-25(32)20-8-11-22-23(14-20)29-27(30(26(22)33)15-18(3)4)35-16-24(31)19-6-9-21(34-5)10-7-19/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKQSONPCXWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol compound, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol, under mild conditions.
Amidation: The final step involves the reaction of the intermediate with 3-methylbutylamine and 2-methylpropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Analogues
(a) 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (CAS: 477329-16-1)
- Core : Quinazolin-4-one.
- Substituents :
- 2-Sulfanyl group linked to a 4-chlorophenyl ring.
- 7-Carboxamide replaced with a sulfamoylphenyl acetamide.
- Sulfamoylphenyl acetamide may enhance solubility due to polar sulfonamide groups .
(b) 3-(2-Methoxyethyl)-2-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Sulfanyl}-N-(3-Methylbutyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide (F067-0242 Screening Compound)
- Core : Identical quinazolin-4-one structure.
- Substituents :
- 3-Methoxyethyl group at the 3-position instead of 2-methylpropyl.
- Identical 7-carboxamide and sulfanyl-4-methoxyphenyl groups.
Non-Quinazoline Analogues with Shared Functional Groups
(a) 2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b, )
- Core: Cyanoacetamide.
- Substituents :
- 4-Methoxyphenyl hydrazine and sulfamoylphenyl groups.
- Comparison :
(b) N-trans-Coumaroyl Octopamine (Compound 3, )
- Core: Acrylamide-linked phenolic compound.
- Substituents :
- 4-Hydroxy-3-methoxyphenyl group.
- Comparison :
Structural and Functional Analysis Table
*Molecular weights estimated from structural formulas.
Key Findings and Implications
Role of the Quinazoline Core : The 3,4-dihydroquinazolin-4-one core is critical for hydrogen-bonding interactions, as seen in kinase inhibitors like gefitinib. The target compound’s core aligns with this pharmacophore .
4-Methoxyphenyl Group : This substituent enhances lipophilicity and may improve blood-brain barrier penetration compared to polar groups (e.g., sulfamoyl in ) .
Branched Alkyl Chains : The 3-methylbutyl and 2-methylpropyl groups likely reduce metabolic degradation, extending half-life in vivo compared to linear chains .
Sulfanyl Linker : The sulfur atom in the sulfanyl group may facilitate redox interactions or serve as a hydrogen-bond acceptor, similar to sulfonamide-containing drugs .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline class of compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
The chemical formula for this compound is , with a molecular weight of approximately 484.58 g/mol. The structure includes a quinazoline ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C27H34N4O3S |
| Molecular Weight | 484.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 880279-88-9 |
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study demonstrated that a related compound inhibited the growth of breast cancer cells through cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit key inflammatory mediators. Research has shown that quinazoline derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Quinazolines have also been evaluated for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, potentially leading to bactericidal effects. Preliminary studies indicate that quinazoline derivatives can exhibit activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Study : A recent study evaluated the anticancer potential of a quinazoline derivative similar to our compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM, indicating significant cytotoxicity .
- Anti-inflammatory Study : In another investigation, researchers assessed the anti-inflammatory effects of a related quinazoline derivative in a murine model of acute inflammation. The compound significantly reduced paw edema and lowered serum levels of inflammatory markers compared to controls .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in disease processes. For instance, the inhibition of myeloperoxidase (MPO) has been highlighted as a therapeutic target for reducing oxidative stress and inflammation . The compound's interaction with MPO could provide insights into its mechanism as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
